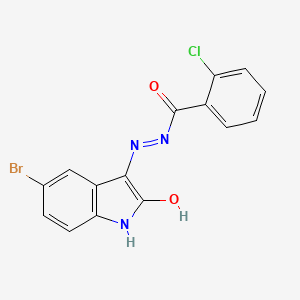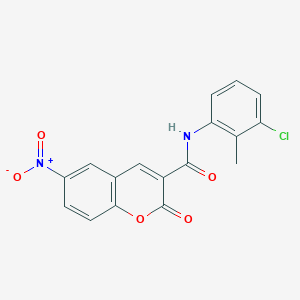![molecular formula C13H11BrN4OS B6125998 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one](/img/structure/B6125998.png)
8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine analogues. It has gained significant attention in recent years due to its potential applications in scientific research. In
作用機序
The mechanism of action of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA synthesis and replication. The compound may also interfere with the function of certain proteins involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one have been studied in vitro and in animal models. The compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the production of pro-inflammatory cytokines. It has also been shown to have a low toxicity profile in animal models, indicating its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
One advantage of using 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one in lab experiments is its potential as a therapeutic agent for various diseases. Its low toxicity profile and promising results in vitro and in animal models make it an attractive candidate for further study. However, one limitation is the moderate yield of the synthesis method, which may hinder large-scale production of the compound.
将来の方向性
There are several future directions for the study of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one. One direction is to further investigate its potential as an antiviral and anticancer agent. The compound may also have applications in the treatment of inflammatory diseases, and further studies are needed to explore this potential. Additionally, the synthesis method can be optimized to improve the yield and purity of the compound, allowing for larger-scale production. Finally, the compound can be modified to improve its pharmacological properties, such as bioavailability and specificity for certain targets.
Conclusion:
In conclusion, 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one is a promising compound with potential applications in scientific research. Its antiviral, anticancer, and anti-inflammatory properties make it an attractive candidate for further study. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one involves the reaction of 9-methylguanine with 3-bromobenzyl chloride in the presence of a base and a solvent. The reaction mixture is then treated with thioacetic acid to obtain the final product. The yield of the synthesis method is moderate, and the purity of the compound can be improved by further purification techniques.
科学的研究の応用
8-[(3-bromobenzyl)thio]-9-methyl-1,9-dihydro-6H-purin-6-one has potential applications in scientific research, specifically in the field of medicinal chemistry. It has been studied for its antiviral, anticancer, and anti-inflammatory properties. The compound has been found to inhibit the replication of herpes simplex virus type 1 and 2, as well as human cytomegalovirus. It has also shown promising results in inhibiting the growth of cancer cells in vitro. Furthermore, the compound has been studied for its anti-inflammatory effects, which may be beneficial for the treatment of inflammatory diseases.
特性
IUPAC Name |
8-[(3-bromophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN4OS/c1-18-11-10(12(19)16-7-15-11)17-13(18)20-6-8-3-2-4-9(14)5-8/h2-5,7H,6H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFFUBHXSWDPRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3-bromobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 5-methyl-2-[(4-morpholinylcarbonothioyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B6125917.png)

![ethyl 8-(4-methyl-1-piperazinyl)-7-nitro-5-oxo-1,2,3,5-tetrahydropyrrolo[1,2-a]quinoline-4-carboxylate](/img/structure/B6125939.png)
![N-{3-[cyclopentyl(methyl)amino]propyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6125942.png)
![2-(2-furylmethyl)-8-(2-phenylethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6125944.png)
![N-isopropyl-N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B6125956.png)
![2-ethyl-7-(4-methoxybenzyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6125962.png)
![N-[(5-methyl-2-furyl)methyl]-3-{1-[(2,2,2-trifluoroethyl)sulfonyl]-3-piperidinyl}propanamide](/img/structure/B6125969.png)
![N-(2,4-difluorophenyl)-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6125977.png)
![4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzenesulfonamide](/img/structure/B6125981.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B6125989.png)
![3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6126001.png)

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-cycloheptylacetamide](/img/structure/B6126018.png)